1-Naphthalenemethanol, 2-(trimethylsilyl)-

CAS No.: 648894-97-7

Cat. No.: VC16884071

Molecular Formula: C14H18OSi

Molecular Weight: 230.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648894-97-7 |

|---|---|

| Molecular Formula | C14H18OSi |

| Molecular Weight | 230.38 g/mol |

| IUPAC Name | (2-trimethylsilylnaphthalen-1-yl)methanol |

| Standard InChI | InChI=1S/C14H18OSi/c1-16(2,3)14-9-8-11-6-4-5-7-12(11)13(14)10-15/h4-9,15H,10H2,1-3H3 |

| Standard InChI Key | LINWPJWHPKQWOS-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)C1=C(C2=CC=CC=C2C=C1)CO |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

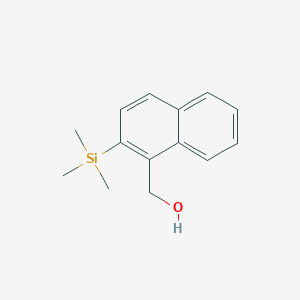

The compound, systematically named 2-(trimethylsilyl)-1-naphthalenemethanol, has the molecular formula and a molecular weight of 246.38 g/mol. Its structure consists of a naphthalene core substituted with a hydroxymethyl (-CHOH) group at position 1 and a trimethylsilyl (-Si(CH)) group at position 2 (Figure 1) .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 246.38 g/mol |

| IUPAC name | 2-(Trimethylsilyl)-1-naphthalenemethanol |

| CAS Registry Number | Not formally reported |

Spectroscopic Data

While experimental spectra for this specific compound are unavailable, analogous silylated naphthalenes exhibit distinct NMR signatures:

-

NMR: Trimethylsilyl protons resonate at δ 0.1–0.3 ppm, while aromatic protons appear between δ 7.2–8.5 ppm .

-

NMR: The silicon-bound carbon typically shows a signal near δ 1.5 ppm, with aromatic carbons in the δ 120–140 ppm range .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 1-naphthalenemethanol, 2-(trimethylsilyl)- can be inferred from methods used for structurally related compounds:

Grignard Reaction with Trimethylsilyl Reagents

A plausible route involves the reaction of 1-naphthalenemethanol with chlorotrimethylsilane (TMSCI) in the presence of a base such as triethylamine:

This method mirrors the silylation of ethanol derivatives .

Directed Ortho-Metalation (DoM)

Alternative approaches may employ directed metalation strategies, where a directing group (e.g., -OH) facilitates selective silylation at the ortho position. For example, treatment of 1-naphthalenemethanol with LDA (lithium diisopropylamide) followed by TMSCI could yield the target compound .

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure. Purity is confirmed by GC-MS or NMR .

Physicochemical Properties

Physical State and Solubility

The compound is expected to be a colorless liquid at room temperature, analogous to 2-(trimethylsilyl)ethanol (density: 0.825 g/mL) . It is likely soluble in organic solvents such as dichloromethane, tetrahydrofuran, and diethyl ether but hydrolyzes slowly in aqueous media.

Table 2: Predicted Physical Properties

| Property | Value |

|---|---|

| Boiling point | 180–190°C (estimated) |

| Density | 1.05–1.10 g/cm |

| Refractive index | 1.55–1.58 (n) |

Stability and Reactivity

-

Hydrolytic Sensitivity: The trimethylsilyl group confers stability against neutral water but undergoes cleavage under acidic or basic conditions .

-

Thermal Stability: Decomposes above 250°C, releasing siloxanes and naphthalene derivatives.

Applications in Organic Synthesis

Protecting Group Strategy

The trimethylsilyl moiety serves as a temporary protecting group for hydroxyl functionalities, enabling selective reactions at other sites. For instance, it could mask the methanol group during Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

Intermediate in Pharmaceutical Synthesis

Silylated naphthalenemethanols are precursors to bioactive molecules. For example, similar compounds participate in mechanochemical difluoromethylation reactions for drug candidates .

Recent Advances and Research Directions

Mechanochemical Applications

Emerging techniques, such as solvent-free ball milling, have been employed for silylation reactions. These methods reduce waste and improve yields compared to traditional approaches .

Catalytic Asymmetric Synthesis

Chiral variants of silylated naphthalenemethanols could be synthesized using enantioselective catalysts, expanding their utility in asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume